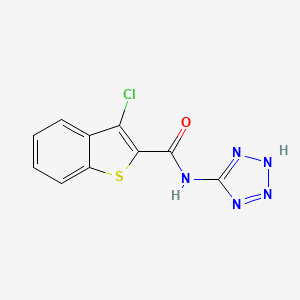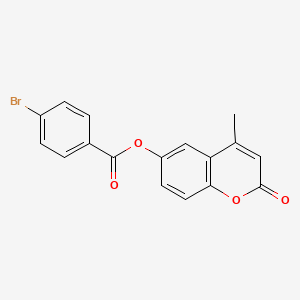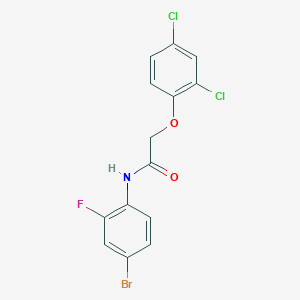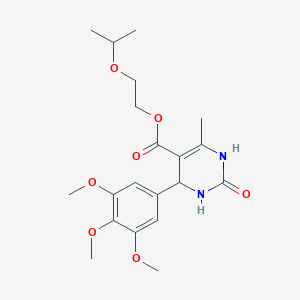![molecular formula C25H19NO3 B5008457 4-[4-(2-naphthyloxy)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5008457.png)
4-[4-(2-naphthyloxy)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(2-naphthyloxy)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione, also known as LY341495, is a selective antagonist of the metabotropic glutamate receptor subtype 2 (mGluR2). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Scientific Research Applications
4-[4-(2-naphthyloxy)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and drug addiction. It has also been studied for its potential use in pain management, as well as in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
4-[4-(2-naphthyloxy)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione selectively blocks the activity of mGluR2, which is a G protein-coupled receptor that plays a crucial role in the regulation of glutamate neurotransmission. By blocking mGluR2, this compound reduces the release of glutamate, which is an excitatory neurotransmitter that is implicated in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It reduces the release of glutamate, which can lead to a reduction in neuronal excitability and synaptic plasticity. It also modulates the release of other neurotransmitters, such as dopamine and serotonin, which are implicated in various neurological and psychiatric disorders. Additionally, this compound has been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic applications in neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
4-[4-(2-naphthyloxy)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has several advantages for lab experiments. It is highly selective for mGluR2, which reduces the risk of off-target effects. It is also relatively stable and easy to synthesize, which makes it a useful tool for studying the role of mGluR2 in various neurological and psychiatric disorders. However, this compound has several limitations. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which can limit its effectiveness in long-term studies.
Future Directions
There are several future directions for the study of 4-[4-(2-naphthyloxy)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione. One direction is to explore its potential therapeutic applications in various neurological and psychiatric disorders. Another direction is to investigate its mechanism of action in more detail, including its effects on synaptic plasticity and neuronal excitability. Additionally, future studies could explore the use of this compound in combination with other drugs or therapies to enhance its therapeutic effects. Finally, future studies could investigate the potential use of this compound as a diagnostic tool for various neurological and psychiatric disorders.
Synthesis Methods
4-[4-(2-naphthyloxy)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione can be synthesized using various methods. The most common method involves the reaction of 2-naphthol and 4-bromoaniline to form 4-(2-naphthyloxy)aniline, which is then reacted with 4-bromobenzaldehyde to form this compound. The purity of the compound can be improved using recrystallization techniques.
properties
IUPAC Name |
4-(4-naphthalen-2-yloxyphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO3/c27-24-22-17-5-6-18(13-17)23(22)25(28)26(24)19-8-11-20(12-9-19)29-21-10-7-15-3-1-2-4-16(15)14-21/h1-12,14,17-18,22-23H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPUBPDRVNYLRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)OC5=CC6=CC=CC=C6C=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~,N~1~-diethyl-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5008384.png)
![2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}-1-(1-naphthyl)ethanone hydrobromide](/img/structure/B5008388.png)
![6,7-dimethyl-2-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5008394.png)

![8-bromo-2-(2,5-dimethoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5008419.png)
![3',5'-bis(4-tert-butylphenyl)-1'-phenyldispiro[indene-2,2'-pyrrolidine-4',2''-indene]-1,1'',3,3''-tetrone](/img/structure/B5008427.png)

![4-(4-methoxyphenyl)-5-[2-(4-methyl-1-piperazinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5008437.png)
![1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B5008451.png)

![1-(4-methoxyphenyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5008477.png)
![8-bromo-2-(3-chlorobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5008481.png)

